Potency Comparison: HTL22562 pKi of 10.5 for Human CGRP Receptor
HTL22562 exhibits a pKi of 10.5 for the human CGRP receptor, corresponding to a Ki of approximately 0.032 nM . In comparison, ubrogepant shows a pKi of 10.2 (Ki ≈ 0.067 nM) in SK-N-MC cells, atogepant displays a Ki of 0.026 nM for human CGRP, rimegepant has a Ki of 0.027 nM and IC50 of 0.14 nM, and olcegepant (BIBN-4096) reports an IC50 of 0.03 nM and Ki of 14.4 pM [1][2][3]. HTL22562's pKb value is reported as 10.2 in functional assays [4].
| Evidence Dimension | Binding affinity to human CGRP receptor |
|---|---|
| Target Compound Data | pKi = 10.5 (Ki ≈ 0.032 nM) |
| Comparator Or Baseline | Ubrogepant: pKi = 10.2, Ki = 0.067 nM; Atogepant: Ki = 0.026 nM; Rimegepant: Ki = 0.027 nM; Olcegepant: Ki = 14.4 pM |
| Quantified Difference | HTL22562 Ki is approximately 2.1-fold lower than ubrogepant (0.032 vs 0.067 nM); comparable to atogepant and rimegepant within same order of magnitude |
| Conditions | Human CGRP receptor binding assays (SK-N-MC cells or recombinant systems) |
Why This Matters
Potency at the human CGRP receptor determines the required dose for therapeutic efficacy and influences target engagement in in vitro and in vivo migraine models.
- [1] Moore E, et al. Characterization of Ubrogepant: A Potent and Selective Antagonist of the Human Calcitonin Gene‑Related Peptide Receptor. J Pharmacol Exp Ther. 2020; Ki = 0.067 nM, pKi = 10.2. View Source
- [2] TargetMol. Rimegepant product information. Ki = 0.027 nM, IC50 = 0.14 nM. View Source
- [3] MedChemExpress. Olcegepant (BIBN-4096) product information. IC50 = 0.03 nM, Ki = 14.4 pM. View Source
- [4] Bucknell SJ, et al. J Med Chem. 2020;63(14):7906-7920. pKb = 10.2. View Source
